molecular formula C18H18ClN3O2 B2418509 1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea CAS No. 954695-77-3

1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

Cat. No.: B2418509
CAS No.: 954695-77-3
M. Wt: 343.81
InChI Key: VBLKQCOTBSZIMX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a phenylpyrrolidinone moiety, and a urea linkage

Scientific Research Applications

1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers investigate its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.

    Medicine: The compound may be explored for its therapeutic potential in treating various diseases. Its interactions with biological targets are of particular interest.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves the following steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Urea Formation: The pyrrolidinone intermediate is then reacted with 2-chlorophenyl isocyanate to form the desired urea derivative. This reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-(phenylmethyl)urea: This compound lacks the pyrrolidinone moiety, making it structurally simpler.

    1-(2-Chlorophenyl)-3-((5-oxo-1-methylpyrrolidin-3-yl)methyl)urea: This compound has a methyl group instead of a phenyl group on the pyrrolidinone ring.

Uniqueness: 1-(2-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is unique due to the presence of both the chlorophenyl and phenylpyrrolidinone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-15-8-4-5-9-16(15)21-18(24)20-11-13-10-17(23)22(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLKQCOTBSZIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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